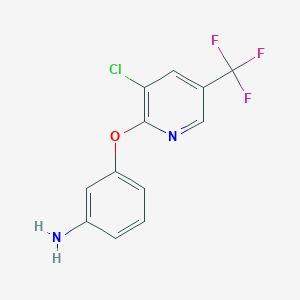

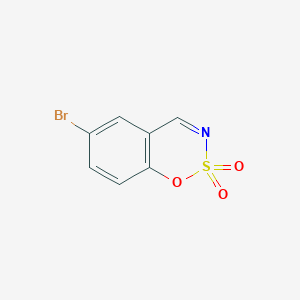

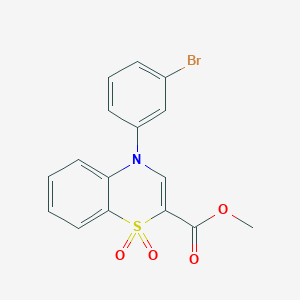

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a chemical compound . It is a derivative of 1,2,3-benzoxathiazine-2,2-dioxides .

Synthesis Analysis

A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides were prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .Chemical Reactions Analysis

1,2,3-Benzoxathiazine-2,2-dioxides were investigated for the inhibition of four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumour-associated transmembrane hCA IX and XII .科学的研究の応用

Human Carbonic Anhydrases Inhibition

A series of 1,2,3-benzoxathiazine-2,2-dioxides with various substituents have been identified as effective inhibitors of human carbonic anhydrases (hCA), which are enzymes involved in various physiological and pathological processes. These compounds exhibit nanomolar inhibitory activity against hCA IX and XII isoforms, which are associated with tumor tissues, making them potential candidates for cancer therapy. Notably, derivatives of 1,2,3-benzoxathiazine 2,2-dioxide demonstrate selectivity towards CA IX/XII over hCA I and II, suggesting their utility in designing selective therapeutic agents (Ivanova et al., 2022); (Ivanova et al., 2023).

Asymmetric Synthesis and Catalytic Applications

Benzoxathiazine derivatives have been explored for their role in asymmetric synthesis and catalysis. For example, benzoxathiazine 2-oxide derivatives have been used as chiral directors in the asymmetric synthesis of sulfoxides, demonstrating their utility in producing enantiomerically enriched compounds. This application highlights the synthetic versatility of benzoxathiazine derivatives in organic chemistry (HiroiKunio et al., 1980).

Biological Activity and Chemical Synthesis

Benzoxathiazine dioxides have shown interesting biological activity, acting as bioisosteres for clinically used compounds like diazoxide. Their synthesis through electrochemical migratory cyclization of N-acylsulfonamides represents a novel and efficient method to access a variety of benzoxathiazine dioxides, showcasing the potential for innovative drug discovery and development processes (Shi et al., 2022).

Antimicrobial Activity

Research into the antimicrobial properties of benzoxathiazine derivatives, such as the synthesis and evaluation of newer quinazolinones derived from benzoxathiazine, has been documented. These compounds have shown potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Patel et al., 2006).

作用機序

Mode of Action

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide acts as an inhibitor of the hCA isoforms . It interacts with these targets, inhibiting their activity and resulting in changes in the biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of hCA isoforms by this compound affects various biochemical pathways. Carbonic anhydrases play a role in a wide variety of biological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood. By inhibiting these enzymes, the compound can disrupt these processes .

Pharmacokinetics

It is known that the compound is stable at room temperature and soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Result of Action

The inhibition of hCA isoforms by this compound can have various molecular and cellular effects. Most notably, it can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially affecting processes such as pH regulation and the transport of carbon dioxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances that may interact with it.

将来の方向性

生化学分析

Biochemical Properties

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide has been found to interact with human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms . It acts as a nanomolar inhibitor of hCA IX and XII, which are associated with tumor cells . The compound also exhibits inhibitory activity against hCA II .

Cellular Effects

The compound’s inhibitory effects on hCA isoforms suggest that it can influence cell function. Specifically, by inhibiting hCA IX and XII, this compound could potentially affect cell signaling pathways, gene expression, and cellular metabolism in tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with hCA isoforms, leading to enzyme inhibition . This inhibition could result in changes in gene expression and cellular metabolism.

特性

IUPAC Name |

6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRCHYHGXSBVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2822769.png)

![5-Chloro-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2822771.png)

![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)

![5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2822778.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)